7-Epi-10-deacetyltaxol is a derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. This compound is notable for its potential therapeutic effects and is derived from natural sources, particularly endophytic fungi. It has gained attention due to its ability to induce apoptosis in cancer cells, making it a subject of interest in cancer research and drug development.
7-Epi-10-deacetyltaxol is classified as a taxane, which is a class of diterpenoid compounds. It is specifically produced by certain endophytic fungi, such as Pestalotiopsis microspora. These fungi have been found to synthesize this compound through biotransformation processes, utilizing plant-derived precursors like 10-deacetylbaccatin III and other taxanes. The discovery of this compound highlights the potential of fungi as a source of novel bioactive compounds in pharmacology.
The synthesis of 7-Epi-10-deacetyltaxol can be achieved through various methods, including:
The microbial transformation process often includes:
The molecular structure of 7-Epi-10-deacetyltaxol retains the core taxane skeleton but differs at specific functional groups compared to paclitaxel. Its structure can be represented as follows:
This formula indicates that it consists of 22 carbon atoms, 29 hydrogen atoms, one nitrogen atom, and five oxygen atoms. The structural modifications primarily occur at the C-7 and C-10 positions, where deacetylation alters the functional groups present in paclitaxel.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of synthesized or extracted 7-Epi-10-deacetyltaxol.
The primary reactions involved in the synthesis of 7-Epi-10-deacetyltaxol include:
These reactions require careful control of conditions such as pH, temperature, and reaction time to optimize yield and purity. For example, studies have shown that varying these parameters can significantly influence the efficiency of microbial transformations .
The mechanism by which 7-Epi-10-deacetyltaxol exerts its anticancer effects primarily involves:
In vitro studies on HepG2 cells (a liver cancer cell line) have shown that exposure to 7-Epi-10-deacetyltaxol results in significant alterations in cell cycle distribution and increased DNA fragmentation indicative of apoptosis .
7-Epi-10-deacetyltaxol typically appears as a yellow powder when isolated from fungal cultures. Its solubility characteristics may vary based on solvent polarity but generally shows moderate solubility in organic solvents like methanol and dichloromethane.
The compound exhibits stability under various conditions but may degrade under extreme pH or temperature variations. Its reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions.
Relevant data on melting point, boiling point, and other thermodynamic properties are essential for practical applications but may vary based on purity and preparation methods.
7-Epi-10-deacetyltaxol has several potential applications:
7-Epi-10-deacetyltaxol (EDT), a bioactive taxane diterpenoid, originates from both plant and microbial sources. In Taxus species, it is a natural constituent found in the bark and needles, notably in Taxus wallichiana (Himalayan yew) and Taxodium mucronatum (Montezuma bald cypress) [2] [5]. Its occurrence in these conifers is part of the plants' complex secondary metabolite profile, which evolved as a chemical defense mechanism.
A significant breakthrough came with the discovery of EDT production in endophytic fungi, offering a sustainable alternative to plant extraction. The fungus Pestalotiopsis microspora, isolated from the inner bark of T. mucronatum, was the first microbial source identified [2]. This endophyte biosynthesizes EDT de novo under specific fermentation conditions. The fungus was cultured in modified M1D medium for 18 days at 26°C under a 12-hour light/dark cycle, followed by extraction with dichloromethane and multi-step chromatographic purification (silica gel columns with chloroform/acetone gradients) to yield EDT [2]. This microbial biosynthesis pathway parallels that in Taxus spp. but occurs independently within the fungal metabolism, involving terpenoid backbone synthesis and cytochrome P450-mediated oxidations.
Table 1: Biosynthetic Sources of 7-Epi-10-deacetyltaxol
Source Type | Species | Tissue/Origin | Yield | Key Features |
---|---|---|---|---|
Plant | Taxus wallichiana | Bark | Low (natural abundance) | Traditional source; complex extraction |
Plant | Taxodium mucronatum | Bark | Not quantified | Host for endophytic fungi |
Fungal | Pestalotiopsis microspora | Fermentation broth (M1D medium) | 11.79 mg/L [2] | Sustainable; amenable to optimization |
EDT (C₄₅H₄₉NO₁₃; molecular weight: 811.87 g/mol; CAS: 78454-17-8) is a structurally distinct member of the taxane diterpenoid family [1] [6]. Its core structure consists of a tetracyclic taxane ring system (rings A–D) characteristic of all taxanes, but it features specific modifications:
Spectroscopic techniques confirm these features: NMR shows characteristic shifts for H-7 (δ 4.38 ppm) and C-10 (δ 74.2 ppm); LC-ESI-MS exhibits [M+Na]⁺ ion at m/z 834.86; FTIR confirms carbonyl stretches (1735 cm⁻¹) and hydroxyl groups (3450 cm⁻¹) [2] [5]. XRD analysis further validates its crystalline properties. EDT shares structural similarities with paclitaxel and 10-deacetylbaccatin III but differs in the combined C7/C10 modifications, impacting its polarity and bioactivity.
Table 2: Structural Comparison of EDT with Key Taxanes
Compound | C7 Substituent | C10 Substituent | C13 Side Chain | Molecular Weight | Key Distinguishing Feature |
---|---|---|---|---|---|
Paclitaxel | α-OH | OCOCH₃ | Present | 853.89 g/mol | C10 acetylation |
10-Deacetylbaccatin III | α-OH | OH | Absent | 544.60 g/mol | Lack of C13 side chain |
7-Epi-10-deacetyltaxol (EDT) | β-OH | OH | Present | 811.87 g/mol | C7 epimerization + C10 deacetylation |
Cephalomannine | α-OH | OCOCH₃ | Present | 831.88 g/mol | C3' N-tigloyl group (vs. benzoyl) |
The discovery of EDT is intertwined with efforts to address the supply crisis and ecological impact of paclitaxel (Taxol®). Paclitaxel, first isolated from T. brevifolia bark in 1971, faced critical shortages due to low yields (0.01–0.04% w/w) and reliance on slow-growing yews [2] [10]. Initial routes like total synthesis were impractical, and semi-synthesis from 10-deacetylbaccatin III (10-DAB III) remained constrained by plant sourcing.
EDT emerged as a significant compound in two contexts:
Research pivoted to evaluating EDT’s bioactivity. Seminal studies demonstrated potent cytotoxicity against human cancer cells (e.g., HeLa, HepG2), validating its function as a microtubule stabilizer and apoptosis inducer akin to paclitaxel [2] [5] [9]. This positioned EDT as both a standalone investigational agent and a candidate for structural optimization.
Table 3: Historical Timeline of Key Events in EDT Research
Year | Event | Significance |
---|---|---|
1971 | Paclitaxel isolation from T. brevifolia [10] | Foundation of taxane-based chemotherapy |
1990s | Isolation of EDT from T. wallichiana [5] [10] | Identification as a natural taxane variant |
2017 | First report of EDT from P. microspora [2] | Demonstrated sustainable microbial production |
2020s | Mechanistic studies on apoptosis in HepG2 cells [2] [9] | Elucidation of ROS/MAPK-mediated cell death pathways |
EDT exerts potent anticancer effects primarily through microtubule stabilization and apoptosis induction. In HepG2 human hepatoma cells, EDT:
These mechanisms mirror paclitaxel but with variations in potency, attributed to EDT’s altered stereochemistry and polarity influencing target binding and cellular uptake.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7